molecular formula OZn B8803097 Zinc Oxide

Zinc Oxide

Cat. No. B8803097
M. Wt: 81.4 g/mol
InChI Key: RNWHGQJWIACOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04529540

Procedure details

The humidity-sensitive element in accordance with the present invention is produced in the following manner. First, fine powders of chromic oxide (Cr2O3), zinc oxide (Cr2O3), cupric oxide (CuO), lithium carbonate (Li2CO3) and vanadium oxide (V2O5) are used as starting materials. The starting materials were weighed so as to give Cr2O3, ZnO, CuO, Li2O, V2O5 mol ratios of 45%, 45%, 4%, 3% and 3%, respectively. The materials are then wet-mixed for 24 hours in a ball mill. After wet-mixing, the mixture is dried for 12 hours at 120° C. and then calcined at 800° C. The calcined material is pulverized for 24 hours in a ball mill and is dried again for 12 hours at 120° C. to form a powder. Next, 2 wt.% of polyvinyl alcohol is added to the powder as a binder. The mixture is then granulated in a granulating machine. The granulated material is then formed under 500 kg/cm2 of pressure into a disc with a diameter of approximately 8 mm and a thickness of approximately 2 mm to form the body of the element. The disc is then sintered for 2 hours at a temperature of 1300° C. A ruthenium oxide paste is then screen-printed in a lattice-shaped configuration on each surface of the body to form the electrodes. The body is then heated to approximately 700° C. Thus a humidity-sensitive element is formed in accordance with the present invention.
[Compound]
Name
chromic oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-2:1].[Zn+2:2].C(=O)([O-])[O-:4].[Li+:7].[Li+:8].[O-2].[V+5:10].[O-2].[O-2].[O-2].[O-2].[V+5]>>[O-2:4].[Zn+2:2].[O:1]([Li:8])[Li:7].[O-2:4].[V+5:10].[O-2:4].[O-2:4].[O-2:4].[O-2:4].[V+5:10] |f:0.1,2.3.4,5.6.7.8.9.10.11,12.13,15.16.17.18.19.20.21|

Inputs

Step One
Name
chromic oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Three
Name
cupric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The humidity-sensitive element in accordance with the present invention is produced in the following manner

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Zn+2]
Name
Type
product
Smiles
O([Li])[Li]
Name
Type
product
Smiles
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04529540

Procedure details

The humidity-sensitive element in accordance with the present invention is produced in the following manner. First, fine powders of chromic oxide (Cr2O3), zinc oxide (Cr2O3), cupric oxide (CuO), lithium carbonate (Li2CO3) and vanadium oxide (V2O5) are used as starting materials. The starting materials were weighed so as to give Cr2O3, ZnO, CuO, Li2O, V2O5 mol ratios of 45%, 45%, 4%, 3% and 3%, respectively. The materials are then wet-mixed for 24 hours in a ball mill. After wet-mixing, the mixture is dried for 12 hours at 120° C. and then calcined at 800° C. The calcined material is pulverized for 24 hours in a ball mill and is dried again for 12 hours at 120° C. to form a powder. Next, 2 wt.% of polyvinyl alcohol is added to the powder as a binder. The mixture is then granulated in a granulating machine. The granulated material is then formed under 500 kg/cm2 of pressure into a disc with a diameter of approximately 8 mm and a thickness of approximately 2 mm to form the body of the element. The disc is then sintered for 2 hours at a temperature of 1300° C. A ruthenium oxide paste is then screen-printed in a lattice-shaped configuration on each surface of the body to form the electrodes. The body is then heated to approximately 700° C. Thus a humidity-sensitive element is formed in accordance with the present invention.
[Compound]
Name
chromic oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-2:1].[Zn+2:2].C(=O)([O-])[O-:4].[Li+:7].[Li+:8].[O-2].[V+5:10].[O-2].[O-2].[O-2].[O-2].[V+5]>>[O-2:4].[Zn+2:2].[O:1]([Li:8])[Li:7].[O-2:4].[V+5:10].[O-2:4].[O-2:4].[O-2:4].[O-2:4].[V+5:10] |f:0.1,2.3.4,5.6.7.8.9.10.11,12.13,15.16.17.18.19.20.21|

Inputs

Step One
Name
chromic oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Three
Name
cupric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The humidity-sensitive element in accordance with the present invention is produced in the following manner

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Zn+2]
Name
Type
product
Smiles
O([Li])[Li]
Name
Type
product
Smiles
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.